molecular formula C15H22N2O2 B11100716 N-(2,6-dimethylphenyl)-N'-(3-methylbutyl)ethanediamide

N-(2,6-dimethylphenyl)-N'-(3-methylbutyl)ethanediamide

Cat. No.: B11100716
M. Wt: 262.35 g/mol
InChI Key: VLOWMPFZNVLWLQ-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-N-ISOPENTYLETHANEDIAMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylphenyl group and an isopentylethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-N-ISOPENTYLETHANEDIAMIDE typically involves the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with isopentylamine. The reaction conditions often include the use of solvents such as acetic acid and toluene, and the reactions are carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-(2,6-DIMETHYLPHENYL)-N-ISOPENTYLETHANEDIAMIDE .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-N-ISOPENTYLETHANEDIAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,6-DIMETHYLPHENYL)-N-ISOPENTYLETHANEDIAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-N-ISOPENTYLETHANEDIAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-DIMETHYLPHENYL)-N-ISOPENTYLETHANEDIAMIDE is unique due to its specific substitution pattern and the presence of the isopentylethanediamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

N'-(2,6-dimethylphenyl)-N-(3-methylbutyl)oxamide

InChI

InChI=1S/C15H22N2O2/c1-10(2)8-9-16-14(18)15(19)17-13-11(3)6-5-7-12(13)4/h5-7,10H,8-9H2,1-4H3,(H,16,18)(H,17,19)

InChI Key

VLOWMPFZNVLWLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC(C)C

Origin of Product

United States

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